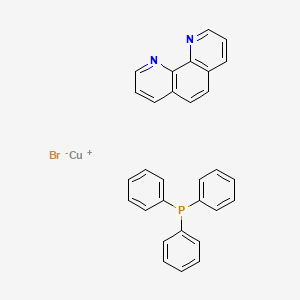
Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) is an organometallic compound with the chemical formula C30H23BrCuN2P. It is known for its unique coordination structure, where copper is coordinated with bromo, 1,10-phenanthroline, and triphenylphosphine ligands. This compound is often used in various chemical reactions and has applications in different fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) can be synthesized by reacting copper(I) bromide (CuBr), 1,10-phenanthroline, and triphenylphosphine in a suitable solvent such as dimethylformamide (DMF). The reaction typically involves mixing these reagents in a molar ratio of 2:1:1 at room temperature. The resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to copper(I) from copper(II) states.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) include oxidizing agents like hydrogen peroxide and reducing agents like triphenylphosphine. The reactions are typically carried out in organic solvents such as DMF or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce various copper(I) complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) involves its ability to coordinate with various ligands and participate in redox reactions. The copper center can undergo oxidation and reduction, facilitating electron transfer processes. The compound’s unique coordination environment allows it to interact with specific molecular targets and pathways, making it useful in catalysis and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(I) bromide (CuBr): A simpler copper(I) compound without the additional ligands.
Copper(I) phenanthroline complexes: Similar coordination compounds with different ligands.
Copper(I) triphenylphosphine complexes: Coordination compounds with triphenylphosphine but different additional ligands.
Uniqueness
Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) is unique due to its specific combination of ligands, which provides distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C30H23BrCuN2P |
|---|---|
Molekulargewicht |
585.9 g/mol |
IUPAC-Name |
copper(1+);1,10-phenanthroline;triphenylphosphane;bromide |
InChI |
InChI=1S/C18H15P.C12H8N2.BrH.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-15H;1-8H;1H;/q;;;+1/p-1 |
InChI-Schlüssel |
XKXXFZLAZILJJE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride](/img/structure/B12350137.png)
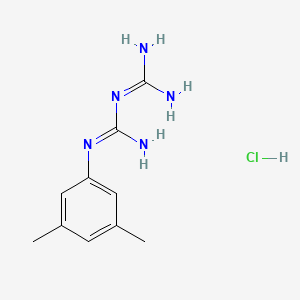

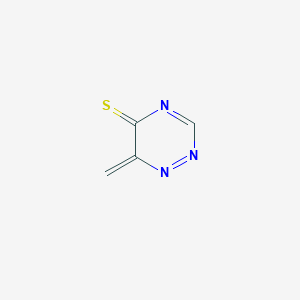
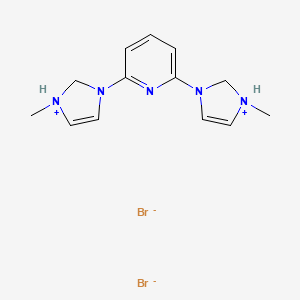
![bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate](/img/structure/B12350177.png)
![2-[6-(1H-indol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-4-yl]-5-[(4-propan-2-ylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B12350179.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12350180.png)
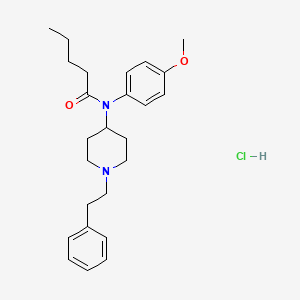

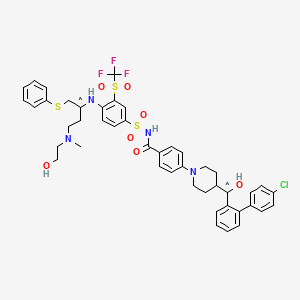
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-thiolate](/img/structure/B12350216.png)


